Ortho-Diiodobenzene as an Aryne Precursor: Commercial Availability and Mild Activation Versus Kobayashi Precursors
1,2-Diiodobenzene and its derivatives serve as convenient aryne precursors for meta-arylation of pyridine N-oxides. In direct contrast to the widely used Kobayashi precursors (o-trimethylsilylphenyl triflates), ortho-diiodobenzenes are either commercially available or readily prepared from simple starting materials, and generate arynes under mild conditions via NaH-mediated activation without requiring cryogenic temperatures or strong organometallic bases [1]. DFT calculations confirm that the two adjacent iodine atoms in o-diiodoarenes play critical roles in aryne formation: nucleophilic hydride attack on the electrophilic iodine requires the neighboring iodine to act as a directing group to accelerate the process, a cooperative effect absent in mono-substituted iodobenzene [2].
| Evidence Dimension | Aryne precursor activation requirements and commercial accessibility |
|---|---|
| Target Compound Data | 1,2-Diiodobenzene: Commercially available; activation via NaH under mild conditions; adjacent iodine serves as directing group for accelerated hydride attack |
| Comparator Or Baseline | Kobayashi precursor (o-trimethylsilylphenyl triflate): Requires specialized synthesis; mono-substituted iodobenzene: Lacks neighboring-group participation, making aryne formation difficult |
| Quantified Difference | Operationally simpler route; expanded substrate scope for pyridine N-oxides; broad functional-group tolerance for C–C σ-bond insertion with unactivated ketones |
| Conditions | NaH-mediated activation; DFT calculations for mechanistic analysis; meta-arylation of pyridine N-oxides; C–C bond insertion of unactivated ketones |
Why This Matters
Procurement of 1,2-diiodobenzene provides a commercially accessible aryne precursor with milder activation requirements than Kobayashi precursors, reducing experimental complexity while enabling transformations inaccessible with mono-iodinated analogs.
- [1] Ouyang, D.; Li, C.; Wang, T.; Song, S. meta-Selective Arylation of Pyridine N-Oxides Enabled by ortho-Diiodobenzene Derivatives as Aryne Precursors. J. Org. Chem. 2016, 81 (1), 312-320. View Source
- [2] Ouyang, D.; Li, C.; Wang, T.; Song, S. Direct insertion into the C–C bond of unactivated ketones with NaH-mediated aryne chemistry. Chem 2023, 9 (9), 2620-2636. View Source
